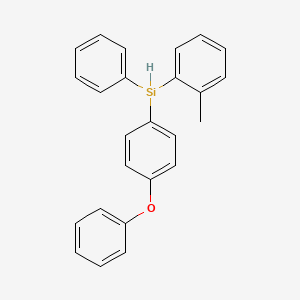
1,1'-Bicyclohexyl, 1,1'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bicyclohexyl, 1,1’-dinitro- is an organic compound with the molecular formula C12H20N2O4 It is a derivative of bicyclohexyl, where two nitro groups are attached to the 1,1’ positions of the bicyclohexyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 1,1’-dinitro- typically involves the nitration of bicyclohexyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1,1’-Bicyclohexyl, 1,1’-dinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bicyclohexyl, 1,1’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major products are 1,1’-Bicyclohexyl, 1,1’-diamino-.
Substitution: The products depend on the nucleophile used, resulting in various substituted bicyclohexyl derivatives.
Applications De Recherche Scientifique
1,1’-Bicyclohexyl, 1,1’-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bicyclohexyl, 1,1’-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved include hydrogen transfer, β-scission, isomerization, and dehydrogenation .
Comparaison Avec Des Composés Similaires
1,1’-Bicyclohexyl, 1,1’-dinitro- can be compared with other similar compounds such as:
1,1’-Bicyclohexyl, 1,1’-diol: A derivative with hydroxyl groups instead of nitro groups.
1,1’-Bicyclohexyl, 1,1’-diamino-: A derivative with amino groups instead of nitro groups.
1,1’-Bicyclohexyl, 1,1’-dicarbonitrile: A derivative with cyano groups instead of nitro groups.
Propriétés
Numéro CAS |
1636-37-9 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-nitro-1-(1-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11(7-3-1-4-8-11)12(14(17)18)9-5-2-6-10-12/h1-10H2 |
Clé InChI |
IBOFWLDVCVUDBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)









![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
